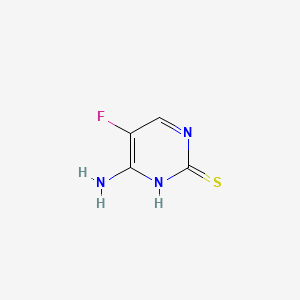

5-Fluoro-2-thiocytosine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3S/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHTUSVBAALDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217675 | |

| Record name | 5-Fluoro-2-thiocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67316-49-8 | |

| Record name | 6-Amino-5-fluoro-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67316-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067316498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-thiocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 2 Thiocytosine

Total Synthesis Strategies for 5-Fluoro-2-thiocytosine and its Precursors

The creation of this compound relies on fundamental organic chemistry principles to construct the pyrimidine (B1678525) ring and introduce the desired substituents in a controlled manner.

Cyclization Reactions in Pyrimidine Scaffold Construction

The construction of the pyrimidine core of this compound often involves the cyclization of acyclic precursors. A common strategy is the reaction of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, various substituted pyrimidines can be synthesized through the cyclization of compounds like 1,3-dicarbonyls, enaminones, or acrylates with guanidine (B92328) or thiourea. bohrium.comnih.gov Microwave-assisted tandem Michael addition-cyclocondensation reactions between substituted thioureas and acetylenecarboxylates also provide a pathway to sulfur-functionalized pyrimidines. mdpi.com These reactions build the foundational heterocyclic ring system onto which the fluorine and thio functionalities are installed. Bifunctional thiourea catalysts have also been utilized in asymmetric [3+2] annulation reactions to construct complex heterocyclic systems containing a pyrimidine core. beilstein-journals.org

Introduction of the 5-Fluoro Moiety

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a key step. This is often achieved through electrophilic fluorination of a pre-formed pyrimidine ring system. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. google.com The reaction conditions, such as the solvent and the presence of a catalyst, can be optimized to achieve high regioselectivity and yield. For example, the fluorination of 4-substituted 2-aminopyrimidines with Selectfluor in the presence of silver carbonate has been shown to produce 5-fluoro-2-aminopyrimidine derivatives with excellent regioselectivity. rsc.org The direct fluorination of pyrimidine nucleosides is also a viable method, although it can sometimes lead to a mixture of products. nih.gov

Thiolation at the 2-Position

Thiolation, the introduction of a sulfur atom, at the 2-position of the pyrimidine ring is another critical transformation. This can be accomplished through various methods. One approach involves the direct thionation of a corresponding 2-oxo-pyrimidine (a cytosine or uracil (B121893) derivative) using a thionating agent like Lawesson's reagent. tandfonline.com For example, heating cytosine or 5-fluorocytosine (B48100) with Lawesson's reagent can yield the desired 2-thiocytosine (B14015) or this compound. tandfonline.com Another method involves the reaction of a 2-mercaptopyrimidinone with other reagents to form 2-thio derivatives. vulcanchem.com Copper-mediated C-H thiolation has also been explored for the synthesis of thiolated pyrimidinones (B12756618) under operationally simple conditions. researchgate.net

Synthesis of this compound Nucleosides and Nucleotides

Once the this compound base is synthesized, it can be converted into its corresponding nucleosides and nucleotides through glycosylation and phosphorylation reactions. These derivatives are often the biologically active forms of the compound.

Glycosylation Reactions and Stereoselectivity

Glycosylation involves the attachment of a sugar moiety, typically a ribose or deoxyribose derivative, to the N1 position of the this compound base. A prevalent method for this is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which uses a silylated heterocyclic base and an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org The stereoselectivity of this reaction, which determines whether the α or β anomer of the nucleoside is formed, is a crucial aspect. rsc.orgjst.go.jp

The stereochemical outcome can be influenced by several factors, including the protecting groups on the sugar, the reaction conditions, and the nature of the catalyst. jst.go.jprsc.org For instance, the use of neighboring group participation by a 2'-acyl group on the sugar can favor the formation of the β-anomer, which is the stereochemistry found in natural nucleosides. wikipedia.org However, the synthesis of 2'-deoxynucleosides is often less stereoselective because they lack this directing group. wikipedia.org

Below is a table summarizing different glycosylation methods and their impact on stereoselectivity:

| Glycosylation Method | Key Features | Typical Stereoselectivity |

| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | Employs silylated bases and Lewis acids. wikipedia.org | Generally favors the β-anomer with protected ribose sugars due to neighboring group participation. wikipedia.org Stereoselectivity can be lower for deoxyribose sugars. wikipedia.org |

| Fusion Method | Involves heating the base with a protected acetoxy sugar. wikipedia.org | Can produce a mixture of anomers. |

| Metal Salt Method | Uses metal salts (e.g., silver, mercury, sodium) of the heterocyclic base. wikipedia.org | Stereoselectivity can vary. |

| Enzymatic Transglycosylation | Utilizes enzymes to transfer a sugar moiety from one nucleoside to another base. rsc.org | Can be highly stereoselective for the β-anomer. rsc.org |

| NBS-Promoted Coupling | Uses N-bromosuccinimide to promote the reaction of thioglycosides with silylated bases. jst.go.jp | Can yield 1,2-cis-N-glycosides stereoselectively. jst.go.jp |

Phosphorylation Techniques for Nucleotide Analogs

Phosphorylation is the process of adding one or more phosphate (B84403) groups to the 5'-hydroxyl group of the nucleoside to form nucleotide analogs. This is a critical step as nucleotides are the active forms of many nucleoside analogs. nih.gov

Chemical phosphorylation methods often employ phosphorylating agents like phosphorus oxychloride (POCl₃) or various phosphoramidites. Enzymatic phosphorylation offers a milder and often more selective alternative. nih.gov For example, nucleoside kinases can be used to convert nucleosides into their 5'-monophosphates. portlandpress.com Further phosphorylation to the di- and triphosphate can be achieved using nucleoside monophosphate (NMP) and diphosphate (B83284) (NDP) kinases, respectively. oncohemakey.commdpi.com The wheat shoot phosphotransferase system is another enzymatic method that has been successfully used for the phosphorylation of 2'-deoxy-5-fluoro-2-thiouridine. nih.gov

The choice of phosphorylation method depends on the specific nucleoside and the desired nucleotide analog. Both chemical and enzymatic approaches have been instrumental in providing access to a wide range of fluoropyrimidine nucleotide analogs for biological studies. nih.govoncohemakey.com

Preparation of Modified Oligonucleotide Conjugates

The integration of this compound into oligonucleotides allows for the study of its effects on nucleic acid structure and function. The primary methods for preparing these modified oligonucleotide conjugates involve either direct synthesis using a specialized monomer or post-synthetic modification. csic.es

Two main approaches are generally employed:

Solid-Phase Synthesis with Modified Phosphoramidites : This is a standard method where a this compound nucleoside, appropriately protected, is converted into a phosphoramidite (B1245037) building block. This monomer can then be used in an automated DNA/RNA synthesizer during standard solid-phase oligonucleotide synthesis to be incorporated at any desired position in the sequence. csic.esthno.org This approach is efficient for creating oligonucleotides with single or multiple incorporations.

Post-Synthetic Conjugation : This versatile strategy involves synthesizing an oligonucleotide with a reactive linker at a specific position. csic.es This linker, often an amino group attached to the base, sugar, or phosphate backbone, can then be coupled with a desired molecule after the oligonucleotide has been fully assembled. csic.esthno.org For instance, oligonucleotides containing an amino linker can be reacted with activated forms of molecules, such as N-hydroxysuccinimide (NHS) esters, to form stable conjugates. csic.es This method is particularly useful for attaching complex ligands or fluorophores. thno.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, derivatization strategies focus on modifying three key areas: the exocyclic amine, the sulfur atom, and the sugar moiety in its nucleoside analogs. nih.gov These modifications can dramatically alter properties such as enzyme interaction, metabolic stability, and cellular uptake. nih.govworktribe.com

The exocyclic amine of the cytosine ring is a common target for modification.

N-Acylation : This involves the attachment of an acyl group (R-C=O) to the amine. A standard laboratory procedure for this is the use of activated esters, such as p-nitrophenyl esters, which react with the exocyclic amino group in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts. nih.gov This approach, borrowed from peptide synthesis, allows for the introduction of a wide variety of acyl groups to explore their impact on activity. nih.gov Phenyl esters have also been utilized as effective acylating agents for N-terminal modifications. nih.gov

Hydrolytic Deamination : A more drastic modification involves the conversion of the amine to a carbonyl group through hydrolytic deamination. This reaction effectively transforms this compound into 5-fluoro-2-thiouracil, providing a route to a different class of pyrimidine analogs. nih.gov

Alkylation : The sulfur atom can be alkylated, for example, by using S-methylisothiourea during the synthesis of the pyrimidine ring, leading to a 2-(methylsulfanyl)pyrimidine derivative. vcu.edu Such S-alkylated compounds can serve as intermediates for further transformations.

Oxidation : The sulfur atom in 2-(methylsulfanyl)pyrimidines can be oxidized to the corresponding sulfone. vcu.edu This oxidation, often achieved with reagents like hydrogen peroxide (H2O2) under tungstate (B81510) catalysis, makes the C2 position highly susceptible to hydrolysis, providing a pathway to convert the thiopyrimidine into a standard pyrimidine. vcu.edu

| Modification Type | Description | Example Intermediate/Product | Key Reagents/Process | Reference |

|---|---|---|---|---|

| Alkylation | Attachment of an alkyl group to the sulfur atom. | 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine | Cyclocondensation with S-methylisothiourea. | vcu.edu |

| Oxidation | Oxidation of the sulfur atom, typically to a sulfone. | Corresponding sulfone of the 2-(methylsulfanyl)pyrimidine. | H₂O₂ under tungstate catalysis. | vcu.edu |

For nucleoside analogs of this compound, the sugar component is a rich area for diversification to improve therapeutic properties. worktribe.comnih.gov Modifications to the sugar ring can affect the nucleoside's conformation, recognition by kinases, and metabolic stability. mdpi.com

Key diversification strategies include:

Anomeric Configuration : Synthesis can lead to both β- and α-anomers. These are stereoisomers that differ in the orientation of the nucleobase relative to the sugar. They are typically separated chromatographically and often exhibit different biological activities. nih.gov

Carbocyclic Analogs : In these analogs, the furanose ring oxygen is replaced with a carbon atom (e.g., CH₂, CHF, or CF₂). worktribe.com This modification prevents glycosidic bond cleavage by phosphorylases, increasing metabolic stability.

Modifications at the 2'-Position : The 2'-position of the sugar is a frequent site for modification. Introducing substituents like a fluoro group (as in 2'-deoxy-2'-fluoro-arabino-4'-thiacytidine) can significantly alter the sugar pucker and binding affinity. mdpi.com

Biocatalytic Synthesis : Enzymatic methods, particularly using nucleoside phosphorylases, offer a powerful way to diversify nucleosides. esrf.fr These enzymes can catalyze the transfer of a nucleobase (like this compound) onto a pre-synthesized, modified sugar scaffold. This allows for the rapid generation of a library of analogs from a single modified sugar precursor, a transformation difficult to achieve with conventional chemistry. esrf.fr

| Modification Strategy | Description | Example | Reference |

|---|---|---|---|

| Anomeric Configuration | Synthesis and separation of β- and α-anomers. | β- and α-anomers of 2'-deoxy-5-fluoro-2-thiouridine. | nih.gov |

| Carbocyclic Analogs | Replacement of the furanose ring oxygen with carbon. | 6'-fluorinated carbauridine analogues. | worktribe.com |

| 2'-Position Substitution | Introduction of different chemical groups at the 2'-carbon. | 2'-fluoro-arabino-4'-thiacytidine. | mdpi.com |

| Biocatalytic Diversification | Use of enzymes to attach the nucleobase to modified sugars. | Transglycosylation via nucleoside phosphorylases. | esrf.fr |

Sulfur Atom Modifications (e.g., Oxidation, Alkylation)

Methodological Advancements in High-Yield and Reproducible Synthesis

Achieving high yields and reproducibility is crucial for the practical application of any synthetic compound. For this compound nucleosides, methodological advancements have focused on improving the efficiency and selectivity of the glycosylation step—the reaction that attaches the nucleobase to the sugar.

In contrast, the silyl (B83357) method involves first reacting the 2-thiouracil (B1096) base with a silylating agent (e.g., hexamethyldisilazane) to form a silylated derivative. This derivative then reacts selectively at the N1 position with the sugar donor, furnishing the desired N1-mononucleoside with high selectivity and yield, avoiding the formation of the disubstituted byproduct. researchgate.net This method also provides an easy route to β-D-ribosyl nucleosides. researchgate.net Furthermore, developing synthetic routes that utilize inexpensive and readily available starting materials is key to creating scalable, high-yield processes suitable for industrial production. vcu.edu

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Thiocytosine

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Tautomeric Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of the 5-Fluoro-2-thiocytosine molecule by probing its various vibrational modes. americanpharmaceuticalreview.com These methods are instrumental in identifying the specific tautomeric forms present under different environmental conditions. nih.govcapes.gov.brresearchgate.net

The analysis of specific regions within the vibrational spectra is crucial for structural determination. The C-S stretching mode is a key indicator for distinguishing between thione and thiol tautomers. mdpi.com In the thione form, a C=S double bond exists, while the thiol form contains a C-S single bond and an S-H group. The S-H stretching vibration, typically observed as a very weak band in the IR spectrum, provides clear evidence for the presence of the thiol tautomer. mdpi.com For instance, in studies of 2-thiocytosine (B14015), the S-H stretching mode of the amino-thiol tautomer was identified around 2615-2617 cm⁻¹ in inert gas matrices. mdpi.com

Similarly, the N-H stretching region offers valuable information. The amino (-NH₂) group exhibits characteristic symmetric and asymmetric stretching vibrations. researchgate.net The positions and appearances of these bands can be influenced by the tautomeric form and intermolecular interactions.

This compound can exist in several tautomeric forms, with the primary equilibrium being between the amino-thione and amino-thiol forms. nih.gov Vibrational spectroscopy is a primary experimental method to identify which tautomer predominates. nih.govcapes.gov.br Studies on the closely related 2-thiocytosine have shown that environmental conditions significantly influence the tautomeric equilibrium. nih.govnih.gov

Theoretical calculations for this compound predict that the amino-thiol tautomer is more stable than the amino-thione form in the gas phase. nih.gov Experimental IR spectra have confirmed these theoretical predictions, showing that in an isolated state, such as in an inert gas matrix, the amino-thiol form is the exclusive or dominant species. nih.govcapes.gov.br Conversely, in the solid state (as a polycrystalline film), the amino-thione form is the predominant tautomer due to strong intermolecular interactions. nih.govresearchgate.net An imino-thione tautomer has also been predicted to be a possibility, though less stable than the amino-thiol form. nih.gov

Table 1: Predominant Tautomeric Forms of this compound in Different Environments

| Environment | Predominant Tautomer | Spectroscopic Evidence |

| Inert Gas Matrix (Isolated) | Amino-thiol | IR Spectra nih.govcapes.gov.br |

| Polycrystalline Film (Solid) | Amino-thione | IR Spectra nih.govresearchgate.net |

Matrix-isolation is a powerful experimental technique used to study molecules in a nearly interaction-free environment. nih.gov In these experiments, molecules of this compound are trapped within a solid, inert gas (like argon or nitrogen) at very low temperatures. nih.govcapes.gov.br This method prevents the intermolecular interactions that are present in the solid state, allowing for the study of the intrinsic properties of the isolated molecule. nih.gov

IR spectroscopic studies of matrix-isolated this compound have been crucial in confirming that the amino-thiol tautomer is the most stable form in the absence of environmental effects. nih.govresearchgate.net The experimental spectra obtained from these studies show excellent agreement with theoretical spectra calculated for the amino-thiol form. researchgate.net These findings contrast sharply with the spectra of polycrystalline films, where the amino-thione form dominates, highlighting the profound effect of the environment on tautomeric stability. nih.gov

Identification of Tautomeric Forms (e.g., Thione-Amino, Thiol-Amino)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei, such as ¹H and ¹⁹F. emerypharma.comslideshare.netmdpi.com

The coupling patterns (multiplicity) of the signals arise from the interaction between neighboring protons and provide information about the connectivity of the molecule. emerypharma.com For example, the coupling constants between protons on the sugar ring in nucleoside analogues of this compound can be used to deduce the puckering of the furanose ring. researchgate.net

Table 2: Representative ¹H NMR Data for a this compound Derivative (Note: This is a representative table based on related structures, as specific data for the isolated base is not readily available in the provided context.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (ring) | ~10.5 | broad singlet | - |

| NH₂ | variable | broad singlet | - |

| H-6 | ~7.7 | doublet | variable |

Data is illustrative and based on general knowledge and related compounds like 1-(β-D-arabinofuranosyl-5-fluoro-2-thiocytosine). researchgate.net

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for subtle structural and conformational changes. biophysics.orgalfa-chemistry.com

In this compound, the ¹⁹F chemical shift provides a direct window into the electronic effects of the surrounding substituents on the pyrimidine (B1678525) ring. googleapis.com Any change in tautomeric form or intermolecular interactions would likely result in a measurable change in the ¹⁹F chemical shift. This technique is particularly valuable for studying the interactions of fluorinated molecules with biological macromolecules and for monitoring chemical modifications. nih.gov The typical chemical shift range for organofluorine compounds is broad, allowing for excellent signal dispersion. alfa-chemistry.comresearchgate.net

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) providing information about its local electronic environment.

The C2 carbon, bonded to the sulfur atom, is expected to be significantly deshielded and appear at a high chemical shift, likely in the range of 175-185 ppm. The C4 carbon, attached to the amino group and adjacent to a nitrogen, would also be found downfield. The most notable feature would be the signal for C5, which is directly bonded to the highly electronegative fluorine atom. This would result in a large, direct ¹J(C-F) coupling, splitting the C5 signal into a doublet. The fluorine substitution also influences the chemical shift of the adjacent C4 and C6 carbons through two-bond (²J(C-F)) and three-bond (³J(C-F)) coupling, respectively, although these couplings are much smaller.

Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Notes |

|---|---|---|---|

| C2 | ~180 | - | Thione carbon, significantly deshielded. |

| C4 | ~155 | Doublet (²J(C-F)) | Attached to amino group and nitrogen; coupling to fluorine. |

| C5 | ~140 | Doublet (¹J(C-F) ≈ 220-240 Hz) | Directly bonded to fluorine, resulting in a large coupling constant. |

| C6 | ~125 | Doublet (³J(C-F)) | Vinylic carbon; smaller coupling to fluorine. |

Note: This table is predictive and based on analysis of related structures. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. googleapis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In this compound, which has only one ring proton (H6) and amino protons, a COSY spectrum would be simple, primarily showing correlations involving the exchangeable amino protons and potentially any long-range coupling from H6, though this is often weak.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and heteronuclei, most commonly ¹³C or ¹⁵N. googleapis.com For this compound, an HSQC spectrum would show a clear cross-peak connecting the H6 proton to the C6 carbon, confirming the assignment of both. It would also show correlations between the amino protons and the N4 nitrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, as it detects correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would provide key structural confirmations:

A cross-peak from the H6 proton to the C4 and C5 carbons.

A correlation from H6 to the C2 carbon.

Correlations from the amino protons (NH₂) to the C4 and C5 carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between nuclei, regardless of whether they are connected by bonds. A NOESY or ROESY spectrum would show correlations between protons that are close to each other in space, such as a cross-peak between the H6 proton and the adjacent amino protons, helping to confirm their relative positions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. yasara.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the surveyed literature, the crystal structure of the parent compound, 2-thiocytosine, has been determined and provides a robust model. mdpi.comnih.gov The analysis of 2-thiocytosine revealed that the crystal unit cell contains two independent molecules linked in pairs by strong hydrogen bonds. nih.gov Both molecules are nearly planar, a typical feature of pyrimidine rings. mdpi.comnih.gov The introduction of a fluorine atom at the C5 position is not expected to significantly alter the planarity of the ring but would influence the crystal packing and intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Molecular Aggregation

The supramolecular architecture of crystalline pyrimidine derivatives is largely governed by hydrogen bonding. rsc.org In the solid state, molecules of this compound are expected to form extensive hydrogen-bonding networks. Based on the crystal structure of 2-thiocytosine, the primary interactions involve the exocyclic amino group and the ring nitrogens acting as hydrogen bond donors and acceptors. mdpi.comnih.gov

The two independent molecules in the 2-thiocytosine crystal are linked by two strong hydrogen bonds: one between the N1-H donor and the N3 nitrogen acceptor (N1-H···N3), and another between the amino group (N4-H) and the sulfur atom (N4-H···S). nih.gov These interactions create a nearly planar dimeric pair. mdpi.comnih.gov The sulfur atom acts as a weaker hydrogen bond acceptor compared to the oxygen in cytosine. mdpi.com

Hydrogen Bond Parameters in Crystalline 2-Thiocytosine (as a model)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N1-H···N3 | ~0.86 | ~2.16 | ~3.022 | ~175 |

| N4-H···S | ~0.86 | ~2.49 | ~3.345 | ~170 |

Data derived from studies on 2-thiocytosine and serves as a model. mdpi.comnih.gov Distances and angles are approximate.

Conformational Analysis of this compound and its Derivatives

For the isolated this compound base, conformational analysis is primarily concerned with the planarity of the pyrimidine ring. Like most pyrimidine derivatives, the ring is expected to be essentially planar.

The analysis becomes significantly more complex and important for its nucleoside derivatives, such as 5-fluoro-2'-deoxy-2-thiocytidine. In nucleosides, conformational flexibility exists in two main areas: the pucker of the furanose (sugar) ring and the rotation around the glycosidic bond (C1'-N1).

The conformation of the sugar ring is described by a pseudorotation phase angle (P), which defines the puckering. gatech.edu It typically exists in equilibrium between two major conformations: C2'-endo (South, S-type) and C3'-endo (North, N-type). Current time information in Bangalore, IN.nih.gov The introduction of an electronegative fluorine atom onto the sugar ring profoundly affects this equilibrium. mdpi.comCurrent time information in Bangalore, IN. For instance, a fluorine at the 2' position can lock the sugar into a specific pucker, which has significant implications for how the nucleoside is recognized by enzymes. Current time information in Bangalore, IN.

The orientation around the C1'-N1 glycosidic bond is described by the torsion angle χ. The two common conformations are anti, where the bulky part of the base points away from the sugar, and syn, where it is positioned over the sugar ring. For most standard pyrimidine nucleosides, the anti conformation is strongly preferred.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. Thio-substituted nucleobases like 2-thiocytosine absorb light at significantly longer wavelengths (a red-shift) compared to their canonical oxygen-containing counterparts. nih.gov

Studies on 2-thiocytosine show an intense absorption maximum between 269–286 nm and a second band around 233–242 nm, depending on the solvent. nih.gov These absorptions are primarily attributed to π → π* transitions within the aromatic ring system and n → π* transitions involving the lone pair electrons on the sulfur and nitrogen atoms. The introduction of a fluorine atom at the C5 position is expected to cause minor shifts in these absorption bands due to its inductive electron-withdrawing effects.

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromic Effects

Solvatochromism is the phenomenon where the position of a compound's absorption or emission maximum changes with the polarity of the solvent. nih.gov This effect provides insight into the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

A detailed study of 2-thiocytosine in six different solvents demonstrated significant solvatochromic shifts. nih.govacs.org As the solvent polarity increases, the first and most intense absorption maximum undergoes a hypsochromic (blue) shift to shorter wavelengths, while the second absorption maximum shows a bathochromic (red) shift to longer wavelengths. nih.gov For example, the primary absorption peak shifts from 286 nm in ethyl acetate (B1210297) to 269 nm in water. nih.gov This hypsochromic shift with increasing solvent polarity is characteristic of an n → π* transition, where the polar solvent molecules stabilize the ground state more effectively than the excited state, thus increasing the energy gap for the transition. nih.govacs.org

This compound is expected to exhibit similar solvatochromic behavior. The specific interactions between the solute and solvent molecules, particularly the hydrogen-bonding capacity of the solvent, play a crucial role in these shifts. acs.org

Solvatochromic Effects on the Absorption Maxima of 2-Thiocytosine (as a model)

| Solvent | Polarity | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Ethyl Acetate | Low | 286 | - |

| Acetonitrile | Medium | 280 | 233 |

| Dimethyl Sulfoxide | High | 283 | - |

| Ethanol | High (Protic) | 273 | 238 |

| Methanol | High (Protic) | 272 | 239 |

| Water | Very High (Protic) | 269 | 242 |

Data from a study on 2-thiocytosine. nih.gov λmax 2 was not recorded in all solvents due to solvent absorption.

Fluorescence and Phosphorescence Studies for Photophysical Properties

Emission spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the photophysical properties of biomolecular systems like this compound. uw.edu.pl These studies offer insights into the electronic structure and excited-state dynamics of the molecule.

The introduction of a sulfur atom in place of a carbonyl oxygen, as in 2-thiopyrimidines, significantly alters the photophysical properties. rsc.org Generally, thiobases like this compound exhibit absorption spectra that are considerably red-shifted compared to their canonical nucleobase counterparts. nih.gov Upon UVA excitation, these molecules efficiently populate long-lived triplet states. nih.gov

Studies on related 2-thiopyrimidines, such as 2-thiouracil (B1096), 5-t-butyl-2-thiouracil, and 2-thiothymine, reveal a strong phosphorescence emission. rsc.org Laser excitation of these compounds leads to a broad transient absorption band, which is attributed to triplet-triplet absorption. rsc.org The lifetimes of these triplet states vary with the substitution at the C5 position. rsc.org For instance, the triplet lifetimes for 2-thiouracil, 5-t-butyl-2-thiouracil, and 2-thiothymine have been measured at 70 ns, 1.1 µs, and 2.3 µs, respectively. rsc.org

Furthermore, investigations into various sulfur-substituted DNA and RNA monomers have shown that these compounds display fluorescence lifetimes that decay within a few hundred femtoseconds. nih.gov The precise lifetime is sensitive to the position of the sulfur atom and the surrounding solvent environment. nih.gov Some thiopyrimidine derivatives, such as 2-thiocytidine (B84405) and 2-thiouridine (B16713), also show a minor fluorescence component with a lifetime of a few picoseconds in aqueous solutions. nih.gov The fluorescence lifetimes are often comparable to the intersystem crossing lifetimes measured by transient absorption spectroscopy, highlighting the rapid and efficient population of the triplet state. nih.gov

The photophysical properties of D–π–A (donor–π–acceptor) thiophene-based derivatives have also been explored, revealing that modifications to the molecular structure, such as changing an electron-donating group, can significantly enhance intramolecular charge transfer. rsc.org This is observed through substantial red shifts in their fluorescence emission spectra in polar solvents. rsc.org

Table 1: Photophysical Data for Related 2-Thiopyrimidine Compounds

| Compound | Triplet State Energy (kJ mol⁻¹) | Triplet Lifetime |

| 2-Thiouracil (TU) | ~307 | 70 ns |

| 5-t-Butyl-2-thiouracil (BTU) | ~304 | 1.1 µs |

| 2-Thiothymine (TT) | ~294 | 2.3 µs |

Circular Dichroism (CD) for Chiral Recognition and Conformational Changes

Circular dichroism (CD) spectroscopy is a crucial technique for studying the conformation of biological macromolecules and their interactions. researchgate.net It measures the differential absorption of left- and right-circularly polarized light, providing information on the secondary and tertiary structure of molecules like proteins and nucleic acids. nih.govqmul.ac.uk

CD spectroscopy is particularly valuable for investigating chiral recognition phenomena. nih.govrsc.org The interaction of a chiral molecule with a probe can induce or alter a CD signal, allowing for the differentiation of enantiomers. nih.govcas.cz For example, a chiral probe was developed where its CD spectrum responded selectively to only one enantiomer of tyrosine. nih.gov This highlights the potential for designing systems where this compound, if incorporated into a chiral assembly, could be used for chiral recognition.

In the context of nucleic acids, CD spectra can reveal conformational changes. For instance, oligonucleotides containing modified bases such as 2'-fluoro derivatives, which include 2-thiocytosine, have been studied using CD spectroscopy. epo.org The technique can detect changes in the secondary structure of biomolecules, such as the transition between different helical forms or the unfolding of a structure. researchgate.netplos.org The far-UV region of the CD spectrum (around 190-250 nm) is particularly sensitive to the secondary structure of proteins and polypeptides. arxiv.org

Table 2: General Applications of CD Spectroscopy in Studying Molecules like this compound

| Application | Description |

| Chiral Recognition | Differentiating between enantiomers of a chiral analyte through changes in the CD spectrum upon interaction with a chiral probe. nih.govrsc.orgcas.cz |

| Conformational Analysis | Studying the secondary and tertiary structure of macromolecules and detecting conformational changes induced by ligand binding or environmental factors. researchgate.netepo.orgplos.org |

| Structural Integrity | Assessing whether a molecule, particularly a biomolecule, is correctly folded. nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular mass of a compound and elucidating its structure through fragmentation analysis. uab.edu In top-down mass spectrometry, product ions from the fragmentation of a larger molecule can be correlated to its sequence. nih.gov

The fragmentation patterns observed in a mass spectrum provide a fingerprint of the molecule. For related compounds like 5-fluorouridine (B13573), fragmentation often involves the cleavage of the glycosidic bond. researchgate.net The analysis of internal fragments, in addition to terminal fragments, can significantly increase the sequence coverage and provide complementary information. nih.gov

Advanced techniques such as field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with mass spectrometry can be used to separate ions in the gas phase before mass analysis. owlstonemedical.com This allows for the selective transmission of ions of interest and can be combined with in-source fragmentation to generate product ion mass spectra with reduced chemical noise, thereby enhancing confidence in the identification of the compound and its fragments. owlstonemedical.com

The study of the fragmentation of unsaturated 2,2-dimethyl-1,3-dioxolanes and various diketopiperazines demonstrates the utility of mass spectroscopy in structural characterization of heterocyclic compounds. upenn.edu While specific fragmentation data for this compound is not detailed in the provided context, the principles of mass spectrometry suggest that its fragmentation would yield characteristic ions corresponding to the loss of the fluorine atom, the thio-group, and cleavage of the pyrimidine ring, allowing for its unambiguous identification.

Table 3: Common Ion Fragmentation Types in Mass Spectrometry

| Fragmentation Type | Description |

| Terminal Fragments | Ions that contain either the N- or C-terminus of a peptide or a similar terminus of another polymer. nih.gov |

| Internal Fragments | Ions that do not contain either of the termini of the original molecule. nih.gov |

| Glycosidic Bond Cleavage | A common fragmentation pathway for nucleosides, resulting in the separation of the base from the sugar moiety. researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of 5-Fluoro-2-thiocytosine. These methods are used to predict molecular geometries, electronic properties, and spectroscopic signatures, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the optimized molecular geometries of thiocytosines. walshmedicalmedia.com For the related compound 2-thiocytosine (B14015), DFT studies have shown that substitution of oxygen with sulfur at the C2 position leads to a narrowing of the HOMO-LUMO energy gap compared to cytosine, indicating higher polarizability and chemical reactivity. mdpi.com Specifically, the HOMO-LUMO gap for 2-thiocytosine was calculated to be 5.0062 eV, whereas for cytosine it is 5.2963 eV. walshmedicalmedia.com

The introduction of a fluorine atom at the C5 position is expected to further influence the electronic properties. DFT methods are crucial for predicting how this substitution alters the charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals, which are key determinants of the molecule's reactivity and interaction sites. nih.gov Geometry optimization studies using DFT confirm that molecules like 2-thiocytosine possess a planar structure. walshmedicalmedia.com

Table 1: Comparison of Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Cytosine | - | - | 5.2963 walshmedicalmedia.com |

| 2-Thiocytosine | - | - | 5.0062 walshmedicalmedia.com |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are critical for studying the tautomerism of this compound. Like its parent compound, this compound can exist in several tautomeric forms, primarily the amino-thione and the amino-thiol forms. mdpi.comresearchgate.net Theoretical studies on 2-thiocytosine and this compound have shown that while the amino-thiol form is more stable in the gas phase, the amino-thione form predominates in the solid state and in polar solvents. researchgate.netacs.orgnih.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are used to accurately determine the relative energies of these tautomers and the energy barriers for the proton transfer reactions that interconvert them. researchgate.net For 2-thiocytosine, the energy difference between the two most stable tautomers is significantly affected by interaction with water molecules. researchgate.net The barriers for proton transfer involving the sulfur atom in thiocytosine are notably lower than for the corresponding oxygen-involved transfers in cytosine, a feature that has significant implications for its biological activity. researchgate.net

Table 2: Relative Stability of 2-Thiocytosine Tautomers

| Tautomer Form | State | Relative Stability |

|---|---|---|

| Amino-thiol | Gas Phase | Most Stable nih.gov |

| Amino-thione | Solution | Most Stable nih.gov |

| Amino-thione | Solid State | Observed Form researchgate.net |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. Theoretical infrared (IR) spectra, calculated using methods like ab initio SCF/6-31G** and DFT (B3LYP), have been compared with experimental spectra obtained from matrix isolation studies and polycrystalline films. researchgate.netresearchgate.net These comparisons allow for the confident assignment of vibrational modes. For instance, in studies of 2-thiocytosine and this compound, the spectra of the amino-thiol forms were observed in matrix isolation, while the amino-thione forms were identified in polycrystalline films. researchgate.net

Similarly, the gauge-independent atomic orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing calculated and experimental ¹H and ¹³C NMR spectra, it is possible to confirm the tautomeric state and molecular structure in solution. researchgate.netrsc.org The formation of hydrogen bonds, which significantly influences chemical shifts, can also be modeled. researchgate.net

Ab Initio Studies for Tautomeric Equilibria and Proton Transfer

Molecular Dynamics (MD) Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational behavior of this compound and its interactions with its environment over time. nih.gov These simulations are crucial for understanding how the compound behaves in a biological context, such as in aqueous solution or near a protein binding site.

The interaction of this compound with water is critical to its biological function. A solvation shell is the layer of solvent molecules that directly surrounds a solute. wikipedia.org In an aqueous environment, this is known as a hydration shell. wikipedia.org MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can model the structure and dynamics of this hydration shell.

Studies on the related 2-thiocytosine have shown that explicit water molecules in the first and second hydration shells have a significant impact on the molecule's geometry and tautomeric equilibrium. mdpi.com The presence of water molecules can stabilize certain tautomers over others; for example, simulations with up to 30 explicit water molecules have been used to analyze these effects. mdpi.com The arrangement of water molecules in the hydration shell, whether clustered or distributed around the solute, affects the simulation outcomes. researchgate.net These solvent interactions are also known to cause shifts in the absorption spectra of thiocytosines, a phenomenon known as solvatochromism. acs.org

The conformational landscape of a molecule describes the full range of shapes it can adopt in solution. For a nucleobase analog like this compound, this primarily involves its tautomeric forms. As established by quantum chemical calculations and supported by experimental data, the equilibrium between the amino-thione and amino-thiol tautomers is highly dependent on the solvent environment. acs.orgnih.gov

In polar solvents like water, the 1H-amino-thione tautomer is predicted to be the most stable and, therefore, the predominant form. acs.orgnih.gov MD simulations can explore the free energy landscape of this tautomerization in solution, providing insights into the transition states and the role of the solvent in mediating the proton transfer. While detailed MD studies focusing specifically on the broader conformational landscape of this compound are not extensively documented, the principles derived from studies on 2-thiocytosine and other pyrimidine (B1678525) analogs are directly applicable. mdpi.comacs.org

Hydration Shell Effects and Solvent Interactions

Docking Studies and Molecular Recognition Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tjpr.org These studies are crucial for understanding the molecular recognition profile of this compound and its derivatives, particularly their interactions with biological macromolecules like enzymes and nucleic acids.

The biological activity of this compound analogues is often mediated by their interaction with specific enzyme active sites. Docking studies and related computational methods have provided significant insights into these interactions, particularly with enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA methyltransferases.

One of the primary targets for fluoropyrimidine-based drugs is thymidylate synthase (TS). The nucleoside derivative, 2-thio-5-fluoro-dUMP, has been studied as an inhibitor of TS from various sources. nih.gov Comparative studies have shown that while 2-thio-5-fluoro-dUMP is a weaker inhibitor than its parent compound, 5-fluoro-dUMP, it retains a parallel specificity for inactivation across different thymidylate synthases. nih.gov For instance, its inactivation of TS from L1210 mouse leukemia cells, human and rat colon adenocarcinomas, and regenerating rat liver was consistently 5- to 20-fold weaker than that of 5-fluoro-dUMP. nih.gov In contrast, the 4-thio isomer, 4-thio-5-fluoro-dUMP, displayed a markedly different specificity profile, being a potent inactivator for some enzymes but significantly weaker for others. nih.gov This suggests that the interplay of substituents at the C2, C4, and C5 positions of the pyrimidine ring is critical for determining the specificity of enzyme inactivation. nih.gov

Free energy perturbation (FEP) calculations have been employed to evaluate the relative free energies of binding of dUMP analogues to the active site of E. coli thymidylate synthase. researchgate.net These studies indicate that the stronger affinity of fluorinated analogues like 5-fluoro-dUMP compared to their non-fluorinated counterparts is partly due to the fluorine substituent creating a local strain at the C6 position, which sensitizes it to the required Michael addition by a cysteine thiol in the enzyme's active site. researchgate.net While specific FEP calculations for this compound were not detailed, the principles apply to its derivatives, where binding energies are influenced by electrostatic interactions within the active site and solvation energies. researchgate.net

Another important enzyme interaction involves DNA methyltransferases. Cytosine analogues can be incorporated into DNA and act as traps for these enzymes. nih.gov Studies on the prokaryotic CpG-specific DNA methyltransferase M.MpeI, a model for mammalian DNMT1, showed that DNA containing 5-fluorocytosine (B48100) (5FC) was by far the most efficient at forming a covalent complex with the enzyme compared to other analogues like 5-chlorocytosine (B1228043) or 5-bromocytosine. nih.gov Crystal structures revealed that the conformation of the enzyme's active site loop adapts based on the size of the substituent at the 5-position of the cytosine analogue. nih.gov

Furthermore, cytosine deaminase, an enzyme found in prokaryotes and fungi, is known to utilize 2-thiocytosine and 5-fluorocytosine as substrates, converting them to 2-thiouracil (B1096) and 5-fluorouracil (B62378), respectively. researchgate.netnih.gov This enzymatic conversion is a cornerstone of gene therapy strategies where the non-toxic prodrug (5-fluorocytosine) is converted into a toxic metabolite within cancer cells expressing the enzyme. researchgate.net

Table 1: Interaction of Selected Cytosine Analogues with DNA Methyltransferase M.MpeI This table summarizes the efficiency of different cytosine analogues in forming covalent and non-covalent complexes with M.MpeI when incorporated into DNA. Data sourced from nih.gov.

| Cytosine Analogue in DNA | Covalent Complex Formation Efficiency | Non-Covalent Complex Abundance | Observed Reaction |

|---|---|---|---|

| 5-fluorocytosine (5FC) | Most efficient | Low | Covalent trapping; minor methylation with thiol nucleophiles |

| 5,6-dihydro-5-azacytosine (dhaC) | Low | High | Non-covalent trapping |

| 5-methyl-2-pyrimidinone (5mZ) | Low | High | Non-covalent trapping |

| 5-iodocytosine (5IC) | Low | Moderate | Dehalogenation followed by methylation |

| 5-bromocytosine (5BrC) | Low | Moderate | Dehalogenation followed by methylation |

The interaction of this compound with nucleic acids can occur through various modes, including its incorporation into the DNA or RNA strand, which can alter the structural and recognition properties of the helix. researchgate.netarrakistx.com Computational studies on the closely related 2-thiocytosine (2TC) provide valuable insights into these effects. mdpi.com

The binding of small molecules to nucleic acids can also occur via non-covalent interactions such as intercalation between base pairs or binding within the major or minor grooves. researchgate.netarrakistx.com While specific studies on the non-covalent binding of free this compound to DNA or RNA are not extensively detailed, its structural similarity to other pyrimidine analogues suggests that electrostatic interactions between the molecule and the anionic phosphate (B84403) backbone of nucleic acids could play a role. researchgate.net

Table 2: Calculated Structural and Energetic Parameters for 2-Thiocytosine (2TC) vs. Cytosine This table compares key computational parameters for 2-thiocytosine and canonical cytosine, highlighting the impact of the thio-substitution on DNA structure and base pairing. Data sourced from mdpi.com.

| Parameter | 2-Thiocytosine (2TC) | Cytosine (Canonical) |

|---|---|---|

| Watson-Crick Pair Stability (ΔECP with Guanine) | -97.458 kJ/mol | -105.930 kJ/mol |

| Calculated Dipole Moment (μ) | 4.205 D | 5.793 D |

| Helical Radius (R) in 5'-dA-dX-dA-3' Microhelix | 6.200 Å | 7.050 Å |

Interaction with Enzyme Active Sites

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties) and the observed activity. mdpi.comnih.gov For a compound like this compound, a QSAR study could predict its activity as an enzyme inhibitor or an anticancer agent based on descriptors derived from its structure.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally measured biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. biolscigroup.us

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. mdpi.combiolscigroup.us

While specific QSAR models focused exclusively on this compound are not prominently documented in the literature, the principles of QSAR are highly applicable to this class of compounds. researchgate.net For example, a QSAR study on thiazolidine-4-one derivatives identified descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and halogen count (SHal) as being positively correlated with antitubercular activity. nih.gov A similar approach for fluorinated thiocytosines could reveal which combination of electronic and steric properties, influenced by the fluorine and sulfur atoms, is most critical for a desired biological effect. Such a model, once validated, could be used to predict the activity of novel, unsynthesized analogues, thereby accelerating the drug discovery process. wikipedia.orgmdpi.com

Table 3: General Workflow for a QSAR Study This table outlines the essential steps and components involved in developing a predictive QSAR model. Information sourced from wikipedia.orgmdpi.comnih.gov.

| Step | Description | Common Tools / Methods |

|---|---|---|

| 1. Data Collection & Curation | Gathering a dataset of compounds with known structures and a consistent biological activity endpoint (e.g., IC50, Ki). | Literature databases, ChEMBL, PubChem. |

| 2. Structure Preparation | Drawing 2D or 3D structures and performing energy minimization. | ChemDraw, ChemSketch, Avogadro. |

| 3. Descriptor Calculation | Calculating numerical values representing various physicochemical properties of the molecules. | PaDEL-Descriptor, Dragon, MOE software. |

| 4. Data Splitting | Dividing the dataset into a training set (to build the model) and a test set (to validate it). | Random splitting, Kennard-Stone algorithm. |

| 5. Model Building | Using statistical regression or machine learning to find the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| 6. Validation & Interpretation | Assessing the statistical significance and predictive power of the model. Identifying which descriptors are most important. | R², Q² (cross-validation), external validation (R²pred), applicability domain analysis. |

Theoretical Insights into Radiation-Induced Transformations

Theoretical and experimental studies provide insight into the transformations that this compound and related pyrimidines undergo upon exposure to radiation, such as UV or near-infrared (NIR) light. These investigations are critical for understanding photosensitivity and the fundamental mechanisms of radiation damage.

Studies on monomeric 5-fluorocytosine (5FCyt) isolated in low-temperature matrices have revealed that it is susceptible to radiation-induced isomerizations. acs.org For both 5FCyt and the related 5-methylcytosine, irradiation with NIR light can induce interconversions between different rotamers of the amino-hydroxy tautomer. acs.org This demonstrates that energy absorbed by one part of the molecule can be redistributed to induce conformational changes elsewhere. A similar phenomenon was observed for 2-thiocytosine, where selective near-IR excitation of an NH2 stretching overtone was sufficient to induce the rotation of the remote SH group, converting one conformer into another. researchgate.net

More significant transformations can occur under UV irradiation. For related compounds like 5-methylcytosine, UV light (λ = 316 nm) can induce phototautomerization, converting the amino-oxo form into the more stable amino-hydroxy tautomer. acs.org At the same wavelength, a more drastic transformation was observed: the cleavage of a C–N bond in the pyrimidine ring, leading to the formation of an open-ring conjugated isocyanate product. acs.org

The study of radiation-induced free radicals in pyrimidine derivatives is also a key area of research. While direct studies on this compound are sparse, research on compounds like 5-fluoro-uracil and other pyrimidines shows that exposure to ionizing radiation typically leads to the formation of hydrogen abstraction or hydrogen addition radicals. For example, in many pyrimidine derivatives, radicals are formed by hydrogen atom abstraction from the N1 position or by hydrogen atom addition to the C5 or C6 positions of the ring. These radical species are often the initial step in a cascade of reactions that lead to more permanent molecular damage.

Table 4: Summary of Observed Radiation-Induced Transformations in Cytosine Analogues This table summarizes key findings from matrix-isolation studies on the effects of radiation on 5-fluorocytosine and related compounds. Data sourced from acs.orgresearchgate.net.

| Compound | Type of Radiation | Observed Transformation / Product |

|---|---|---|

| 5-Fluorocytosine (5FCyt) | Near-IR / Mid-IR | Interconversion between amino-hydroxy rotamers |

| 2-Thiocytosine | Near-IR (selective) | Remote rotamerization of the SH group |

| 5-Methylcytosine | UV (λ = 316 nm) | Phototautomerization (amino-oxo to amino-hydroxy) |

| 5-Methylcytosine | UV (λ = 316 nm) | Ring-opening via C-N bond cleavage to form isocyanate product |

| 5-Fluoro-uracil | X-ray (ionizing) | Formation of N1 hydrogen abstraction radicals |

Biochemical and Molecular Interaction Studies

Incorporation into Nucleic Acids

A significant aspect of the molecular interaction of 5-fluoro-2-thiocytosine derivatives is their ability to be incorporated into nucleic acid polymers. As mentioned previously, the triphosphate form of its deoxynucleoside is a substrate for DNA polymerases like Taq and Vent (exo-). plos.org

This incorporation is not only possible but can be highly efficient, allowing for the synthesis of long DNA fragments (up to 525 base pairs) where all cytosine residues are replaced by this compound. plos.org The resulting fully modified DNA molecules are stable and can serve as functional genetic templates within bacterial cells, demonstrating that the cellular machinery for replication can recognize and process these altered nucleic acids. plos.org This opens possibilities for creating synthetic genetic polymers with novel properties.

Effects on DNA Replication Fidelity and Processivity

The incorporation of this compound, or its metabolites, into the DNA template can influence the fidelity and processivity of DNA polymerases. While direct studies on this compound are limited, research on related fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), provides insights into the potential mechanisms. Once metabolized and converted into its deoxynucleoside triphosphate form, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP), it can be incorporated into DNA. mdpi.com

The presence of the fluorine atom can affect the accuracy of DNA replication. For instance, studies with the translesion synthesis (TLS) DNA polymerase η (polη) have shown that it incorporates 5-fluoro-2'-deoxyuridine triphosphate (5FdUTP) opposite a template adenine (B156593) (dA) with an efficiency similar to the correct incorporation of thymidine (B127349) triphosphate (dTTP). However, the mutagenic potential increases when polη incorporates 5FdUTP opposite a guanine (B1146940) (dG) or a hypoxanthine (B114508) (HX), an oxidized form of adenine. The crystal structures revealed that while the dA:5FdUTP pair resembles a normal Watson-Crick pair, the 5FdUTP adopts an enol tautomer when pairing with dG or HX, which facilitates these incorrect insertions.

The processivity of DNA polymerases, defined as the number of nucleotides incorporated in a single binding event, can also be affected by the presence of modified nucleotides. The structural distortions caused by the incorporation of a non-canonical base can lead to polymerase stalling or dissociation, thereby reducing processivity. High-fidelity DNA polymerases possess a 3'→5' exonuclease proofreading activity that removes misincorporated nucleotides. bionordika.no The efficiency of this proofreading mechanism on a base containing both a 5-fluoro and a 2-thio modification has not been extensively reported.

Table 1: Potential Impact of this compound Metabolites on DNA Polymerase Activity (Hypothetical based on related compounds)

| Parameter | Effect of this compound Metabolite (e.g., 5FdUTP) | Potential Consequence |

| Fidelity | Increased misincorporation opposite G and HX by certain polymerases. | Increased mutagenesis. |

| Processivity | Potential for polymerase stalling at the site of incorporation. | Reduced efficiency of DNA replication. |

| Proofreading | Recognition and potential excision by 3'→5' exonuclease activity. | Competition between incorporation and removal. |

Influence on RNA Transcription and Processing

The ribonucleoside triphosphate form of this compound can be incorporated into RNA during transcription by RNA polymerases. The consequences of this incorporation on the transcription process and subsequent RNA processing are critical to its biological activity. Studies on the related compound 5-fluorouridine (B13573) (FUrd) have demonstrated that its incorporation into RNA, particularly messenger RNA (mRNA), is a key mechanism of its cytotoxic effects. nih.gov

The incorporation of fluorinated pyrimidines into RNA polymerase II transcripts can be significant. For example, in K-562 erythroleukemia cells, the cytotoxicity of FUrd was linked to its incorporation into mRNA. nih.gov This suggests that the presence of a modified base like this compound within an RNA transcript could interfere with its normal function.

Furthermore, the processing of pre-mRNA into mature mRNA is a tightly regulated process that includes 5' capping, splicing of introns, and 3' polyadenylation. Each of these steps involves the recognition of specific sequences and structures within the pre-mRNA by various protein and ribonucleoprotein complexes. The incorporation of this compound could disrupt these recognition sites or alter the secondary structure of the RNA, thereby impeding proper processing. For example, studies with 5-fluorouracil have shown that it can inhibit the processing of dihydrofolate reductase (DHFR) pre-mRNA. biomers.net

Table 2: Potential Effects of this compound on RNA Transcription and Processing (Inferred from related compounds)

| Process | Potential Effect of this compound Incorporation | Potential Consequence |

| RNA Polymerase Activity | May act as a substrate for RNA polymerases. | Synthesis of modified RNA transcripts. |

| 5' Capping | Alteration of the 5' end of the transcript could affect recognition by capping enzymes. | Reduced capping efficiency, leading to mRNA instability and poor translation. |

| Splicing | Disruption of splice site recognition sequences or RNA secondary structures. | Aberrant splicing, leading to non-functional proteins. |

| Polyadenylation | Interference with the recognition of the polyadenylation signal. | Inefficient cleavage and polyadenylation, affecting mRNA stability and export. |

Impact on Nucleic Acid Structure and Stability (e.g., Melting Temperature, Helical Parameters)

The substitution of oxygen with sulfur at the C2 position and the addition of fluorine at the C5 position of cytosine can significantly impact the structure and stability of nucleic acid duplexes. The larger van der Waals radius of sulfur compared to oxygen and the high electronegativity of fluorine alter the hydrogen bonding patterns and base stacking interactions.

A study on 2-thiocytosine (B14015) (2TC) revealed that it forms a less stable Watson-Crick base pair with guanine compared to the canonical cytosine-guanine pair. mdpi.com The calculated stability (ΔECP) for the G:2TC pair was -97.458 kJ/mol, whereas for the G:C pair it was -105.930 kJ/mol. mdpi.com This reduced stability is attributed to the weaker hydrogen bond involving the thio-group. The introduction of a 5-fluoro group, however, is known to increase the thermal stability of DNA duplexes. UV spectroscopic melting experiments have shown that single 5-fluoro substitutions in DNA and RNA double helices result in comparable or slightly increased thermodynamic stabilities. nih.gov This stabilizing effect is attributed to more favorable base stacking interactions. Therefore, the net effect of both modifications on duplex stability would be a balance between the destabilizing effect of the 2-thio group and the stabilizing effect of the 5-fluoro group.

Table 3: Predicted Impact of this compound on Nucleic Acid Duplex Properties

| Property | Effect of 2-Thiocytosine | Effect of 5-Fluorocytosine (B48100) | Combined Predicted Effect of this compound |

| Duplex Melting Temperature (Tm) | Decrease | Increase nih.gov | Context-dependent, likely a modest change from the canonical duplex. |

| Watson-Crick H-bonding | Weaker mdpi.com | Minor change | Weaker than C:G pair. |

| Base Stacking | Altered | Enhanced nih.gov | Altered stacking interactions. |

| Helical Parameters | Deformation, reduced radius mdpi.com | Minor perturbation nih.gov | Localized structural perturbations. |

Interaction with Specific Protein Targets Beyond Enzymes

While the primary intracellular targets of many nucleobase analogs are enzymes involved in nucleotide metabolism, this compound and its derivatives may also interact with other proteins, influencing their structure and function.

Binding Affinity and Specificity Studies

The specific binding of this compound to non-enzymatic proteins has not been extensively characterized. However, the unique electronic and steric properties conferred by the fluoro and thio substitutions could mediate interactions with various protein binding pockets. The affinity of such interactions is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd/Ki values indicate stronger binding.

For context, studies on the enzymatic target thymidylate synthase have shown that the related compound β-5-fluoro-2-thio-dUMP is a potent competitive inhibitor with a Ki value in the nanomolar range (approximately 10-8 M) for the enzyme from Ehrlich ascites carcinoma and L1210 cells. nih.gov This high affinity highlights the potential for strong interactions with specific protein targets.

The binding specificity would be determined by the precise arrangement of amino acid residues in the protein's binding site that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions) with the modified nucleobase.

No quantitative binding affinity data for this compound with specific non-enzymatic protein targets is currently available in the reviewed literature.

Structural Impact on Protein Conformation and Function

The binding of a ligand like this compound to a protein can induce conformational changes that alter the protein's three-dimensional structure and, consequently, its function. These structural changes can range from subtle side-chain rearrangements to large-scale domain movements.

While there are no available crystal structures of non-enzymatic proteins in complex with this compound, studies on related fluoropyrimidines and their protein targets can offer insights. For example, the binding of 5-fluorouracil to proteins often involves interactions with positively charged residues like arginine and lysine, as well as aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The fluorine atom can participate in halogen bonds and other non-covalent interactions that stabilize the protein-ligand complex.

The functional consequences of such binding would depend on the protein's role. For instance, if this compound were to bind to a transcription factor, it could potentially modulate its ability to bind to DNA and regulate gene expression. Similarly, binding to a structural protein could affect its ability to assemble into larger complexes.

Specific research detailing the structural impact of this compound on the conformation and function of non-enzymatic proteins is not currently available.

Modulation of Cellular Metabolic Pathways (Mechanistic Focus)

This compound is expected to be metabolized within the cell, and its metabolites can interact with and modulate various metabolic pathways, particularly those involved in pyrimidine (B1678525) biosynthesis and salvage.

The most probable metabolic fate of this compound involves its conversion to 5-fluorouracil (5-FU), a well-known anticancer drug. This conversion would likely be catalyzed by cytosine deaminase. nih.gov Once formed, 5-FU can enter several anabolic and catabolic pathways. mdpi.com

The key anabolic pathways lead to the formation of three active metabolites:

Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to disruptions in RNA processing and function. mdpi.com

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage and instability. mdpi.com

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of dTTP, which is essential for DNA synthesis and repair. nih.gov

A study on Escherichia coli showed that 5-fluorocytosine (5-FC) perturbs the de novo pyrimidine biosynthesis pathway, leading to a reduction in intracellular UMP levels. nih.gov This suggests that this compound, through its conversion to 5-FU, could have similar effects, leading to an imbalance in the nucleotide pools, which can have widespread consequences on cellular processes.

The interaction with thymidylate synthase is a prime example of metabolic modulation. The derivative, β-5-fluoro-2-thio-dUMP, acts as a potent competitive, slow-binding inhibitor of TS. nih.gov This direct inhibition of a key metabolic enzyme demonstrates the mechanistic focus of this class of compounds.

Table 4: Key Metabolic Intermediates and Their Mechanistic Roles (Based on 5-FU metabolism)

| Metabolite derived from this compound | Key Enzyme(s) Involved | Metabolic Pathway Modulated | Mechanistic Outcome |

| 5-Fluorouracil (5-FU) | Cytosine Deaminase | Pyrimidine Metabolism | Precursor to active metabolites. |

| Fluorouridine Monophosphate (FUMP) | Orotate Phosphoribosyltransferase (OPRT) | Pyrimidine Salvage | Intermediate to FUTP. |

| Fluorodeoxyuridine Monophosphate (FdUMP) | Thymidine Kinase (TK) | Pyrimidine Salvage | Inhibition of Thymidylate Synthase. nih.gov |

| Fluorouridine Triphosphate (FUTP) | Various Kinases | RNA Synthesis | Incorporation into RNA, disrupting its function. mdpi.com |

| Fluorodeoxyuridine Triphosphate (FdUTP) | Various Kinases | DNA Synthesis | Incorporation into DNA, causing damage. mdpi.com |

Nucleotide Pool Perturbation

The primary mechanism by which this compound is believed to exert its cytotoxic effects is through the significant disruption of intracellular nucleotide pools, a consequence of the inhibition of thymidylate synthase (TS). This process begins with the metabolic conversion of this compound into its active form.

Following its entry into the cell, this compound can be metabolized via a pathway analogous to that of other fluoropyrimidines. A key step involves its conversion to 5-fluoro-2-thiouracil through hydrolytic deamination. Subsequently, it is converted to the corresponding deoxyribonucleoside and then phosphorylated to form 2'-deoxy-5-fluoro-2-thiouridine 5'-monophosphate (2-thio-F-dUMP). nih.govresearchgate.net This activated metabolite is a potent inhibitor of thymidylate synthase. nih.gov

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. acs.org The inhibition of TS by 2-thio-F-dUMP leads to a sharp depletion of the intracellular dTTP pool. This "thymineless" state disrupts the balance of deoxynucleotide triphosphates (dNTPs). acs.orgwikipedia.org Studies on analogous compounds like 5-fluoro-2'-deoxyuridine (FdUrd) have shown that the depletion of dTTP is often accompanied by a significant increase in deoxycytidine triphosphate (dCTP) levels and a reduction in deoxyguanosine triphosphate (dGTP) levels. nih.gov This severe imbalance in the nucleotide pools directly inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. wikipedia.orgnih.gov

The inhibitory potency of the active metabolite, 2-thio-5-fluoro-dUMP, against thymidylate synthase has been evaluated using enzymes from various sources. These studies demonstrate that while it is a potent inhibitor, its efficacy can be slightly weaker compared to 5-fluoro-dUMP (the active metabolite of 5-fluorouracil). nih.gov

Table 1: Inhibitory Activity of 2-thio-5-fluoro-dUMP against Thymidylate Synthase from Various Sources.

| Enzyme Source | Inhibitor | Relative Potency Compared to 5-fluoro-dUMP | Reference |

|---|---|---|---|

| Parental L1210 Mouse Leukemia Cells | 2-thio-5-fluoro-dUMP | 5-20 fold weaker | nih.gov |

| FdUrd-resistant L1210 Mouse Leukemia Cells | 2-thio-5-fluoro-dUMP | 5-20 fold weaker | nih.gov |

| Human Colon Adenocarcinoma | 2-thio-5-fluoro-dUMP | 5-20 fold weaker | nih.gov |

| Rat Colon Adenocarcinoma | 2-thio-5-fluoro-dUMP | 5-20 fold weaker | nih.gov |